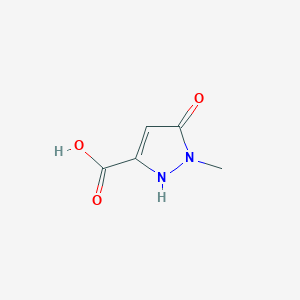
6-Fluoropyridine-3,4-diamine
Übersicht
Beschreibung
6-Fluoropyridine-3,4-diamine is a chemical compound with the molecular formula C5H6FN3 . It is a fluorinated pyridine, which means it contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom attached at the 6-position and amine groups (-NH2) attached at the 3- and 4-positions .Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Imaging
6-Fluoropyridine-3,4-diamine derivatives, specifically fluorine-18 labeled fluoropyridines, are used in PET imaging. Their application is primarily in medical imaging, where fluorine-18 is introduced at specific positions for imaging purposes. However, the stability of these compounds in vivo can be challenging due to the lability of fluorine in certain positions, influencing the potential of the radiotracer. Pyridyliodonium salts have been recognized as a convenient solution to introduce fluorine-18 into more stable positions like 3-fluoro and 5-fluoropyridines, thus enhancing their application in PET imaging (Carroll et al., 2007).
Synthesis and Reactivity Studies
This compound compounds are involved in various synthesis and reactivity studies. For instance, the reactivity of 2-fluoropyridine with amines and diamines has been extensively studied, showcasing its potential in creating diverse derivatives. Such derivatives are essential for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Abel et al., 2015).
Protonation Studies and Chemical Behavior
The protonation constants and the behavior of fluorinated polyamines, including derivatives of this compound, have been a subject of investigation. Understanding the protonation sequences and the basicity constants of these compounds is crucial in various chemical and biological applications. These studies also provide insights into the biological activity of such compounds, making them relevant in the context of biochemical research (Frassineti et al., 2003).
Molecular Structure Analysis
This compound compounds have been used to study molecular structures and interactions. For example, their application in the analysis of complex conformational surfaces and tautomeric equilibria of molecules has been documented. Such studies are pivotal in understanding the molecular dynamics and structural characteristics of these compounds, which can be beneficial in material science and molecular chemistry (Calabrese, 2015).
Fluorescence and Photophysical Properties
The fluorescence behavior of aminopyridines, including this compound derivatives, has been explored. These studies involve investigating their fluorescence characteristics in different solvents and pH values, which is crucial for their application in fluorescent imaging and sensing technologies (Baeyens & Moerloose, 1979).
Wirkmechanismus
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 6-Fluoropyridine-3,4-diamine interacts with its targets.
Action Environment
It is worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemische Analyse
Biochemical Properties
6-Fluoropyridine-3,4-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth and apoptosis . These cellular effects make it a valuable compound for research in cell biology and pharmacology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, the compound can be actively transported into cells via specific membrane transporters, affecting its intracellular concentration . These transport and distribution properties are critical for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects
Eigenschaften
IUPAC Name |
6-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOINDABWBSPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483653 | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-24-5 | |
| Record name | 6-Fluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















